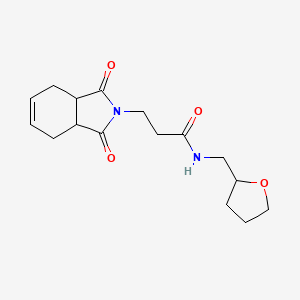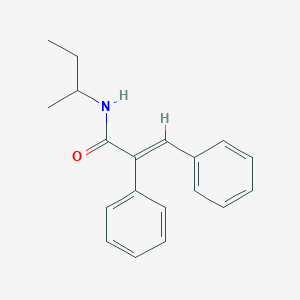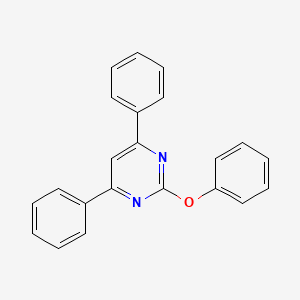
N-(2,3-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. Diuron is a member of the urea family of herbicides, which work by inhibiting photosynthesis in plants.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which is essential for the production of ATP and NADPH. This results in a disruption of the normal photosynthetic process, leading to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a low toxicity to mammals and birds. However, it can have negative effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies. This is because Diuron can persist in the environment and accumulate in the tissues of these organisms, leading to toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in agriculture, and its efficacy and low cost make it an attractive option for researchers studying plant growth and development. However, its potential negative effects on aquatic organisms mean that caution should be taken when using Diuron in lab experiments that involve water.
Direcciones Futuras
1. Further research is needed to understand the long-term effects of Diuron on the environment and on human health.
2. Studies should be conducted to determine the optimal dosage and application methods for Diuron in agriculture to minimize its negative effects on the environment.
3. Research should be conducted to develop alternative herbicides that are more environmentally friendly and have fewer negative effects on aquatic organisms.
4. The mechanism of action of Diuron should be further studied to better understand how it inhibits photosynthesis in plants.
5. The potential use of Diuron in combination with other herbicides should be explored to improve its efficacy and reduce its negative effects on the environment.
Métodos De Síntesis
Diuron can be synthesized by reacting 2,3-dichloroaniline with methyl isocyanate and 2-pyridylamine. This reaction produces Diuron as a white crystalline solid, which is then purified and used as a herbicide.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses and broadleaf weeds. Diuron is also used in non-agricultural applications, such as controlling the growth of algae in water bodies.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-11(16-7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSKCSQBLCOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)
![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)


![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)

![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)